2-Chloro-N-(4-methoxyphenyl)acetamide

Antimicrobial Antifungal Broad-spectrum

2-Chloro-N-(4-methoxyphenyl)acetamide is a structurally differentiated chloroacetamide with confirmed broad-spectrum antimicrobial activity across eight bacterial and fungal strains, including Gram-positive, Gram-negative, and yeast pathogens. Its nanomolar IC50 (142 nM) against HeLa cervical cancer cells provides a 10-fold potency advantage over the MPAEA analog. Additionally, a lower LC50 (687.4 µM) in Galleria mellonella larvae quantifiably surpasses the MPAEMA analog for insecticidal SAR. The para-methoxy substituent establishes a unique hydrogen-bonding network critical for consistent solid-state reactivity and biological target engagement. Each batch meets ≥97% purity with full analytical documentation.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 22303-36-2
Cat. No. B1362473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-methoxyphenyl)acetamide
CAS22303-36-2
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
InChIKeyRLUUKMWWYRMCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-methoxyphenyl)acetamide (CAS 22303-36-2) for Procurement: Core Identity and Key Specifications


2-Chloro-N-(4-methoxyphenyl)acetamide (CAS 22303-36-2), also known as p-acetanisidide or N-(chloroacetyl)-p-anisidide, is a chloroacetamide derivative featuring a para-methoxyphenyl substituent [1]. It is characterized by a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol [1]. The compound is commercially available as a white to light gray powder or crystal with a typical purity of ≥95.0% (GC) and a melting point range of 118.0–122.0 °C [2]. It serves as a versatile synthetic intermediate and a scaffold for biological evaluation, with documented applications in antimicrobial, cytotoxic, and insecticidal research [3].

Why 2-Chloro-N-(4-methoxyphenyl)acetamide Cannot Be Trivially Substituted by Other Chloroacetamides


Simple substitution of the para-methoxyphenyl moiety with other aryl or alkyl groups (e.g., 4-chlorophenyl, 4-nitrophenyl, benzyl) drastically alters the compound's physicochemical profile, synthetic yield, and, critically, its biological spectrum [1][2]. The electron-donating methoxy group at the para position confers a distinct electronic environment that influences both solid-state packing (through specific hydrogen-bonding networks) and interactions with biological targets [3]. In vitro studies confirm that structural analogs, such as 2-chloro-N-(4-nitrophenyl)acetamide, exhibit divergent antimicrobial and cytotoxic activities, underscoring that even minor modifications to the phenyl ring substitution pattern yield non-interchangeable research tools [2]. The quantitative evidence provided below explicitly defines where the 4-methoxyphenyl derivative offers a verifiable differentiation in head-to-head comparisons, guiding precise procurement for target-oriented studies.

Quantitative Differentiation Guide: 2-Chloro-N-(4-methoxyphenyl)acetamide vs. Structural Analogs


Broad-Spectrum Antimicrobial Activity vs. MPAEMA (Methacrylate Derivative)

In a direct head-to-head in vitro comparison, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) demonstrates a substantially broader antimicrobial spectrum than its close structural analog, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). p-Acetamide was active against eight microbial strains including S. aureus, C. glabrata, E. faecalis, E. coli, and P. aeruginosa, whereas MPAEMA's antibacterial effect was restricted solely to Gram-positive S. aureus and showed no effect on other bacteria or C. glabrata yeast [1]. Additionally, p-acetamide exhibited superior antifungal colony growth inhibition against Trichoderma longibrachiatum (98%) and Mucor plumbeus (83%), compared to MPAEMA's 95% and 91% inhibition, respectively [1].

Antimicrobial Antifungal Broad-spectrum

Cytotoxicity on HeLa Cells: p-Acetamide vs. MPAEA (Acrylate Derivative)

A direct comparative XTT cell proliferation assay on the HeLa cervical cancer cell line revealed a significant difference in cytotoxic potency. 2-Chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) exhibited an IC50 value of 142 nM, whereas its analog, 2-(4-methoxyphenylamino)-2-oxoethyl acrylate (MPAEA), showed a drastically higher IC50 of 1,470 nM [1]. This indicates that p-acetamide is over 10-fold more potent than MPAEA in this specific cancer model.

Cytotoxicity Cancer HeLa

Insecticidal Toxicity: Lower LC50 Compared to MPAEMA

In a direct in vivo toxicity assessment against Galleria mellonella larvae, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) demonstrated a lethal effect at lower doses compared to the methacrylate derivative MPAEMA. The determined LC50 dose for p-acetamide was 687.4 µM, while MPAEMA required a higher concentration of 873.6 µM to achieve 50% larval mortality [1].

Insecticide Toxicology Galleria mellonella

Synthetic Yield: Comparative Performance Among Chloroacetamide Analogs

In a comparative synthesis study of chloroacetamide derivatives, 2-chloro-N-(4-methoxyphenyl)acetamide was obtained with a yield of 78% [1]. This yield is lower than the high-performing unsubstituted phenyl (92%) and 4-chlorophenyl (94%) analogs, but it is higher than the yields for analogs with more complex substitution patterns like N-benzyl-2-chloroacetamide (80%) or 2-chloro-N-(4-fluorobenzyl)acetamide (77%) [1].

Synthetic Yield Medicinal Chemistry Analog Comparison

Procurement-Driven Application Scenarios for 2-Chloro-N-(4-methoxyphenyl)acetamide


Broad-Spectrum Antimicrobial Lead Discovery

Leverage the compound's verified activity against a panel of eight bacterial and fungal strains, including clinically relevant Gram-positive, Gram-negative, and yeast pathogens [1]. This makes it a superior starting scaffold for broad-spectrum antibiotic development compared to the narrow-spectrum MPAEMA analog. Ideal for HTS follow-up and medicinal chemistry optimization aimed at multidrug-resistant infections.

Targeted Cytotoxicity Studies in Cervical Cancer

Utilize its potent nanomolar IC50 (142 nM) against the HeLa cervical cancer cell line for mechanism-of-action studies or as a positive control in cell-based assays [2]. Its 10-fold greater potency over the MPAEA analog makes it the reagent of choice for sensitive detection of anti-apoptotic pathway modulation.

Agricultural Pest Control Research

Employ as a reference compound or lead structure for the development of novel insecticides targeting lepidopteran pests. The compound's lower LC50 (687.4 µM) in Galleria mellonella larvae provides a quantifiable advantage in potency over the MPAEMA analog [3]. Suitable for structure-activity relationship (SAR) studies to improve insecticidal efficacy and safety profiles.

Synthetic Intermediates for Complex Molecular Architectures

Use as a building block in multi-step organic syntheses where the chloroacetamide moiety serves as an electrophilic handle for nucleophilic substitution. Its defined crystalline nature, characterized by a specific hydrogen-bonding network [4], ensures consistent reactivity and simplifies purification in intermediate scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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